molecular formula C15H15NO4S B2402974 3-(Benzenesulfonyl-phenyl-amino)-propionic acid CAS No. 101090-64-6

3-(Benzenesulfonyl-phenyl-amino)-propionic acid

Cat. No. B2402974
CAS RN: 101090-64-6
M. Wt: 305.35
InChI Key: YHCHKHPWQVJCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl-phenyl-amino)-propionic acid, also known as 3-BPA, is an important organic compound with a wide range of applications in biochemistry and physiology. It is a derivative of benzenesulfonic acid, which is widely used in the chemical industry as a precursor to many useful compounds. 3-BPA is mainly used as an intermediate in the synthesis of other compounds, but it has also been studied for its potential therapeutic applications.

Scientific Research Applications

    Derivatives of Folic Acid (2–6a, b): The compound reacted with various reagents (ethyl pyruvate, triethyl orthoformate, ethyl chloroformate, thioformic acid hydrazide, aldehydes) to yield derivatives . These derivatives may have potential applications in medicinal chemistry.

    Pteridine Fused Systems (10–15): Folic acid reacted with benzylidene malononitrile, acetylacetone, ninhydrin, and other compounds to form pteridine fused systems . These systems could be explored for their biological activity.

    Urea Derivatives (16–20a, b): Ethoxycarbonylamino derivative 5 reacted with nucleophiles containing the NH2 group, yielding urea derivatives . These compounds may have applications in drug design.

    Methylidene Amino Derivatives (21–24a, b): Compound 4 reacted with similar nucleophiles to give methylidene amino derivatives . These derivatives could be further investigated for their biological effects.

Neurological Implications

Bacteria in the intestine synthesize folic acid, which plays a crucial role in the neurological development of fetuses . Further research could explore the impact of folic acid derivatives on neural health.

Cardiovascular and Hematological Health

Plasma folate levels are inversely associated with hematological and cardiovascular diseases . Investigating the effects of folic acid derivatives on blood health could be relevant.

Colorectal Cancer Prevention

Folate deficiency is linked to colorectal cancer risk . Understanding how these derivatives affect cancer cells could be significant.

Mechanism of Action

Target of Action

The primary target of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of Action

3-(Benzenesulfonyl-phenyl-amino)-propionic acid acts as a competitive inhibitor of dihydropteroate synthetase . It competes with the enzyme’s normal substrate, para-aminobenzoic acid (PABA), for binding sites, thereby inhibiting the reaction necessary for the synthesis of folic acid . This results in the inhibition of bacterial growth and multiplication .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, 3-(Benzenesulfonyl-phenyl-amino)-propionic acid disrupts the folic acid metabolism cycle . This leads to a deficiency of folic acid, which is necessary for the synthesis of nucleic acids and the growth and multiplication of bacteria . The downstream effect is the inhibition of bacterial growth and multiplication .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Sulfonamides are metabolized in the liver and have a half-life of 3-8 hours .

Result of Action

The result of the action of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, it prevents the bacteria from producing the nucleic acids necessary for their growth and multiplication .

Action Environment

The efficacy and stability of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the absorption and distribution of the drug . .

properties

IUPAC Name

3-[N-(benzenesulfonyl)anilino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c17-15(18)11-12-16(13-7-3-1-4-8-13)21(19,20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCHKHPWQVJCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCC(=O)O)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl-phenyl-amino)-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.